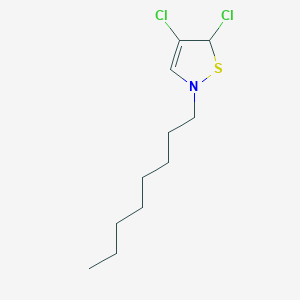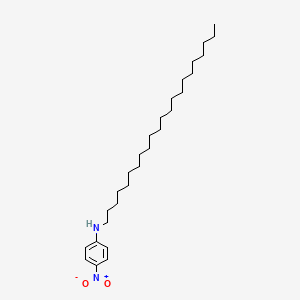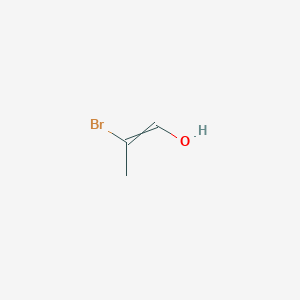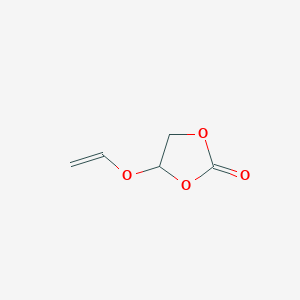
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is a chemical compound known for its diverse applications, particularly in the field of biocides. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a fungicide and has significant roles in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole typically involves the reaction of N,N’-dimethyl-3,3’-dithiodipropionamide with thionyl chloride and chlorine gas. The reaction is carried out in ethyl acetate at a controlled temperature of 15°C. The mixture is stirred for 5 hours, and the product is obtained by filtration and separation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often recrystallized using methanol to obtain a white solid with a melting point of 40-42°C .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with proteins and other biomolecules.
Industry: It is used in antifouling paints to prevent the growth of marine organisms on ships.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole involves its interaction with biological molecules. It binds to proteins through hydrogen bonds and van der Waals forces, leading to changes in protein structure and function. This can inhibit enzyme activity and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its use in antifouling paints.
2,5-Dichlorothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is unique due to its specific structure, which provides it with distinct chemical and biological properties. Its ability to interact with a wide range of biological molecules makes it particularly valuable in various applications .
Propriétés
Numéro CAS |
161943-35-7 |
|---|---|
Formule moléculaire |
C11H19Cl2NS |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
4,5-dichloro-2-octyl-5H-1,2-thiazole |
InChI |
InChI=1S/C11H19Cl2NS/c1-2-3-4-5-6-7-8-14-9-10(12)11(13)15-14/h9,11H,2-8H2,1H3 |
Clé InChI |
JNOKMXAFUJREDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=C(C(S1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)

![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)




![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)

